AA26-9 is a potent and broad-spectrum inhibitor of serine hydrolases, a diverse family of enzymes that play crucial roles in various biological processes. This compound primarily targets serine peptidases, lipases, amidases, esterases, and thioesterases, inhibiting approximately one-third of the over 40 serine hydrolases identified in immortalized T cell lines . The significance of AA26-9 lies in its potential applications in biochemical research and therapeutic development, particularly in diseases where serine hydrolases are implicated.
The synthesis of AA26-9 employs click chemistry, a highly efficient method for creating complex molecules. This approach allows for the rapid assembly of the triazole urea scaffold by reacting substituted alkynes with azidomethanol to yield 4-substituted triazoles. These intermediates are then carbamoylated to produce the final product .
The synthesis process can be summarized as follows:
AA26-9 primarily functions as an inhibitor through covalent modification reactions with serine hydrolases. The key reaction involves the carbamoylation of the serine nucleophile (S114) in the active site of these enzymes, leading to their inhibition .
The compound targets various subclasses of serine hydrolases:
AA26-9 exerts its biochemical effects by forming a covalent bond with the active site serine residue of serine hydrolases. This mechanism leads to:
The inhibition mechanism results in stable effects due to the irreversible nature of the covalent bond formed with the enzyme's active site .
AA26-9 is characterized by its relatively small molecular size and moderate hydrophobicity, which influences its ability to permeate cell membranes.
Key chemical properties include:
These properties facilitate its use in various experimental settings and applications in drug development .
AA26-9 has diverse applications across several scientific fields:
Serine hydrolases (SHs) constitute one of the largest and most diverse enzyme classes in eukaryotes, representing ~1% of the human proteome with over 200 members [8] [10]. This superfamily is divided into two major functional categories: serine proteases (e.g., trypsin-like enzymes involved in blood coagulation and digestion) and metabolic SHs (e.g., lipases, esterases, and peptidases regulating small-molecule metabolism) [10]. SHs share a conserved catalytic mechanism where a nucleophilic serine residue attacks substrate carbonyl groups (esters, amides, or thioesters), forming a covalent acyl-enzyme intermediate that is subsequently hydrolyzed [4] [8]. This mechanistic versatility enables SHs to govern critical physiological processes including:
The functional diversity of SHs is reflected in their structural heterogeneity. While most metabolic SHs adopt an α/β-hydrolase fold with a classic Ser-His-Asp catalytic triad, exceptions exist such as patatin-like phospholipases (Ser-Asp dyad) and amidase signature enzymes (Ser-Ser-Lys triad) [10]. This complexity presents both challenges and opportunities for pharmacological intervention.
Despite their biological importance, >70% of human SHs remain uncharacterized due to limitations in traditional inhibitor design [7]. Key obstacles include:
The lack of selective chemical probes has impeded functional annotation of orphan SHs like ABHD11, ABHD13, and BAT5 – enzymes detected in T-cells but with unknown physiological substrates [1] [7].
1,2,3-Triazole ureas represent a privileged chemotype for SH inhibition due to their tunable electrophilicity and mechanism-based action. These compounds irreversibly acylate the catalytic serine through a carbamoylation reaction, mimicking the native catalytic mechanism [7]. Key advantages over conventional inhibitors include:
Table 1: Electrophilic Scaffolds for Serine Hydrolase Inhibition
Inhibitor Class | Coverage of SH Proteome | Cellular Penetrance | Selectivity Tunability |
---|---|---|---|
Fluorophosphonates | >90% | Low | Limited |
Carbamates | <15% | Moderate | Moderate |
1,2,3-Triazole Ureas | >30% | High | High |
Source: Adapted from competitive ABPP data [7]
AA26-9 (CAS 1312782-34-5) is a prototypical 1,2,3-triazole urea inhibitor with the molecular formula C₇H₁₀N₄O and mass 166.18 g/mol [1] [6]. Its compact structure features a piperazine scaffold linked to a triazole urea warhead, enabling covalent modification of the catalytic serine in diverse SHs [7] [9]. Key characteristics include:
Table 2: AA26-9 Chemical Properties
Property | Value |
---|---|
CAS Number | 1312782-34-5 |
Molecular Formula | C₇H₁₀N₄O |
Molecular Weight | 166.18 g/mol |
Chemical Structure | ![]() |
Solubility (DMSO) | 100 mg/mL (601.76 mM) |
Solubility (Water) | ≥100 mg/mL (601.76 mM) |
AA26-9 inhibits enzymes across multiple SH subclasses, making it a valuable tool for functional discovery biology. Competitive ABPP-SILAC (stable isotope labeling with amino acids in cell culture) experiments in T-cell hybridoma cells treated with 20 µM AA26-9 revealed inhibition of targets spanning four functional categories:
Table 3: Enzyme Targets of AA26-9 in T-Cells
Functional Class | Representative Targets | Biological Role |
---|---|---|
Lipases/Phospholipases | AADACL1, ABHD6, FAAH, PAFAH2, LYPLA3 | Lipid signaling, phospholipid remodeling |
Peptidases | APEH, PRCP, CTSA | Peptide hormone processing, N-terminal acetylation |
Thioesterases | LYPLA1, LYPLA2 | Protein depalmitoylation, metabolic regulation |
Uncharacterized Hydrolases | ABHD11, ABHD13, BAT5 | Orphan enzymes with unknown substrates |
Notably, AA26-9 exhibits broader proteome coverage than piperazine-based carbamates like AA38-3, inhibiting additional SHs in membrane-associated cellular compartments [7]. This expanded target engagement profile enables simultaneous interrogation of multiple hydrolase networks in living cells, providing a systems-level view of SH function in physiological contexts.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7